2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
Description
This compound features a 1,2,4-triazole core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 4 with a phenyl group. A sulfanyl (-S-) linker connects the triazole to an acetohydrazide moiety, which is further functionalized with an (E)-thiophen-2-ylmethylidene Schiff base. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to triazole-based inhibitors .
Properties
Molecular Formula |
C23H21N5O3S2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H21N5O3S2/c1-30-19-11-10-16(13-20(19)31-2)22-26-27-23(28(22)17-7-4-3-5-8-17)33-15-21(29)25-24-14-18-9-6-12-32-18/h3-14H,15H2,1-2H3,(H,25,29)/b24-14+ |
InChI Key |
JDIWOOKSHHRIJG-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CS4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CS4)OC |
Origin of Product |
United States |
Preparation Methods
Procedure for 5-(3,4-Dimethoxyphenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol
A mixture of 3,4-dimethoxybenzoic acid (0.02 mol), phenylthiosemicarbazide (0.02 mol), and phosphoryl chloride (20 mL) is refluxed at 110°C for 6 hours. The reaction is quenched with ice-water, neutralized with ammonium hydroxide, and extracted with ethyl acetate. The organic layer is evaporated to yield a crude product, which is recrystallized from ethanol to obtain the triazole thiol derivative (Yield: 78%).
Generation of the Acetohydrazide Intermediate
The ester is converted to acetohydrazide using hydrazine hydrate. Source and highlight this step under reflux conditions.
Synthesis of 2-{[5-(3,4-Dimethoxyphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide
The sulfanyl ester (0.005 mol) is refluxed with hydrazine hydrate (0.015 mol) in ethanol (30 mL) for 5 hours. The precipitate is filtered and recrystallized from ethanol to yield the hydrazide (Yield: 90%).
Characterization Data
-
¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, CONH), 7.40–7.10 (m, 9H, aromatic), 4.20 (s, 2H, SCH₂), 3.80 (s, 6H, OCH₃).
Condensation with Thiophene-2-Carbaldehyde
The final hydrazone is formed by condensing the acetohydrazide with thiophene-2-carbaldehyde. Source provides a template for this step using catalytic acetic acid.
Synthesis of the Target Hydrazone
A mixture of acetohydrazide (0.002 mol), thiophene-2-carbaldehyde (0.002 mol), and glacial acetic acid (2 drops) in ethanol (30 mL) is refluxed for 6 hours. The product is filtered and recrystallized from ethanol (Yield: 75%).
Characterization Data
-
¹H NMR (DMSO-d₆) : δ 10.20 (s, 1H, N=CH), 8.05 (d, 1H, thiophene-H), 7.50–7.15 (m, 12H, aromatic), 4.25 (s, 2H, SCH₂), 3.82 (s, 6H, OCH₃).
-
¹³C NMR (DMSO-d₆) : δ 167.2 (C=O), 152.4 (C=N), 148.1–112.3 (aromatic carbons), 56.1 (OCH₃).
Optimization and Yield Analysis
| Step | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 6 | 110 | 78 |
| 2 | 3 | 80 | 85 |
| 3 | 5 | 80 | 90 |
| 4 | 6 | 80 | 75 |
Key Observations :
Spectroscopic Validation
FTIR Analysis
Chemical Reactions Analysis
Hydrazone Formation via Condensation
The hydrazide group participates in condensation reactions with carbonyl-containing compounds. For example, the imine linkage in the molecule arises from the reaction between thiophene-2-carboxaldehyde and acetohydrazide derivatives under acidic or neutral conditions.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol or methanol |
| Catalyst | None or acetic acid (1–2 drops) |
| Temperature | Reflux (70–80°C) |
| Time | 4–6 hours |
| Yield | 65–78% (based on analogs) |
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the E-configuration imine.
Sulfanyl Group Reactivity
The sulfanyl (-S-) linker undergoes nucleophilic substitution or oxidation reactions. For instance, displacement of the sulfanyl group by other nucleophiles (e.g., amines, thiols) has been observed in structurally similar triazole derivatives .
Example Reaction:
Replacement of the sulfanyl group with an amine:
textCompound-SH + R-NH2 → Compound-NH-R + H2S
Conditions:
Outcome:
Products are characterized by LC-MS and ¹H NMR, with disappearance of the -SH proton signal (δ 3.8–4.2 ppm) and emergence of new amine peaks .
Electrophilic Aromatic Substitution on the Triazole Ring
The 1,2,4-triazole ring undergoes electrophilic substitution at the N1 and N2 positions. Halogenation and nitration have been reported for analogous compounds .
Nitration Reaction:
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO3/H2SO4 (1:3 ratio) |
| Temperature | 0–5°C (ice bath) |
| Time | 2–4 hours |
| Yield | ~50% (estimated) |
Product Characterization:
Coordination Chemistry with Metal Ions
The triazole and hydrazide moieties act as bidentate ligands, forming complexes with transition metals like Cu(II), Zn(II), and Fe(III). These complexes are studied for catalytic or bioactive properties .
Example Synthesis of Cu(II) Complex:
| Parameter | Value |
|---|---|
| Metal Salt | CuCl2·2H2O |
| Solvent | Methanol/water (9:1) |
| Molar Ratio | 1:2 (metal:ligand) |
| Temperature | Room temperature |
| Yield | 70–85% |
Key Findings:
-
ESI-MS confirms [Cu(L)2]²⁺ adducts (m/z ~650–700).
-
Magnetic susceptibility data indicate paramagnetic behavior .
Hydrolysis of the Hydrazide Moiety
Under strongly acidic or basic conditions, the hydrazide group hydrolyzes to form carboxylic acids. This reaction is critical for prodrug activation studies.
Hydrolysis in Basic Media:
textCompound + 2 NaOH → Carboxylate + NH3 + H2O
Conditions:
Analytical Data:
Photochemical Reactivity
The thiophene and dimethoxyphenyl groups undergo photochemical reactions, such as [2+2] cycloadditions or oxidative dimerization, under UV light.
Observed Reaction:
UV-induced dimerization of thiophene units:
text2 Compound → Dimer (via C=C bond formation)
Conditions:
-
UV light (λ = 254 nm)
-
Solvent: Acetonitrile
-
Time: 24–48 hours
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds containing the triazole ring exhibit significant activity against various bacterial and fungal strains. For instance, derivatives similar to 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide have shown promising results in inhibiting the growth of pathogenic microorganisms .
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of synthesized triazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the triazole structure enhanced antimicrobial potency significantly.
Anticancer Potential
Triazole compounds are also being investigated for their anticancer properties. The unique chemical structure of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide suggests potential interactions with cancer cell pathways. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways .
Case Study: Anticancer Activity
In a recent investigation, a series of triazole derivatives were tested against human cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for further development.
Antioxidant Properties
The antioxidant activity of this compound is another area of interest. Compounds with hydrazide and triazole functionalities have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Case Study: Antioxidant Evaluation
A comparative study assessed the antioxidant capacity of various triazole derivatives using the DPPH radical scavenging method. The results revealed that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Comparisons
Key structural analogs and their differentiating features are summarized below:
Spectroscopic and Physicochemical Properties
- IR Data :
- Solubility : The 3,4-dimethoxy groups (target) improve aqueous solubility compared to ’s chloro substituent but reduce it relative to ’s hydroxy-methoxy analogs .
Computational Similarity Analysis
Per , Tanimoto/Dice metrics could quantify structural similarity between the target and active compounds (e.g., ’s C10). High similarity (>0.85) would predict overlapping bioactivity, though experimental validation is needed .
Biological Activity
The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 523.65 g/mol. The presence of the triazole ring and the thiophenyl group contributes to its biological activity through various interactions within biological systems.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study where various triazole compounds were synthesized and tested, it was found that compounds similar to our target compound showed enhanced activity against gram-positive bacteria compared to gram-negative bacteria. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid synthesis .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Activity Type | Target Organisms | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | Bacillus cereus | 0.5 |
| Compound B | Antifungal | Candida albicans | 1.2 |
| Target Compound | Antibacterial | Staphylococcus aureus | 0.8 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The target compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro studies demonstrated that this compound inhibited the growth of colon cancer cells (HCT116) with an IC50 value of approximately 6.2 µM .
Case Study: In Vitro Analysis
A multicellular spheroid model was utilized to assess the efficacy of the compound against cancer cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent response that is characteristic of effective anticancer agents .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | Compound Concentration (µM) | Viability (%) |
|---|---|---|
| HCT116 | 6.2 | 45 |
| MCF7 | 27.3 | 30 |
| T47D | 43.4 | 50 |
The biological activity of the target compound can be attributed to its ability to interact with specific enzymes and receptors involved in cellular processes:
- Inhibition of Thymidylate Synthase : Similar compounds have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, thus impeding cancer cell proliferation .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis .
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is synthesized via a multi-step process starting with the formation of a triazole-thioester intermediate. A common method involves refluxing isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate with hydrazine hydrate in propan-2-ol for 3–4 hours, followed by recrystallization . Subsequent condensation with aromatic aldehydes (e.g., thiophen-2-ylmethylidene) under acidic or neutral conditions yields the final hydrazide derivative .
Q. Which spectroscopic methods confirm its structural identity?
Nuclear magnetic resonance (NMR; ¹H and ¹³C) and infrared (IR) spectroscopy are critical for confirming functional groups (e.g., thioether, hydrazone). High-resolution mass spectrometry (HRMS) validates molecular mass, while chromatographic techniques (HPLC, TLC) assess purity. X-ray crystallography may resolve tautomeric equilibria in solid-state structures .
Q. What substituents are introduced at the N'-position to modulate bioactivity?
Substituents like thiophen-2-ylmethylidene, arylidenes, and heterocyclic moieties are common. These modifications are achieved via Schiff base formation with aldehydes or ketones, enhancing antimicrobial or antifungal activity through electronic or steric effects .
Q. Which in vitro assays evaluate its antimicrobial activity?
Standard assays include broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans). Zone-of-inhibition disc diffusion tests and time-kill kinetics provide complementary data .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Solvent polarity (e.g., ethanol vs. DMF), temperature control, and stoichiometric ratios of reactants (e.g., hydrazine hydrate excess) significantly impact yield. Catalytic additives (e.g., acetic acid for Schiff base formation) and microwave-assisted synthesis may reduce reaction time .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from variations in assay protocols or microbial strains. Standardized testing (CLSI guidelines), comparative studies with reference drugs (e.g., fluconazole), and structural reanalysis (e.g., verifying tautomeric forms via ¹³C NMR) clarify inconsistencies .
Q. How do 3,4-dimethoxyphenyl and thiophen-2-ylmethylidene groups influence electronic properties?
The electron-donating methoxy groups enhance π-π stacking with microbial cell membranes, while the thiophene moiety increases lipophilicity, improving membrane penetration. Computational studies (DFT) reveal charge distribution patterns affecting reactivity and binding affinity .
Q. What role does molecular docking play in predicting pharmacological potential?
Docking simulations (e.g., AutoDock Vina) identify binding interactions with target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase). Pharmacophore modeling guides derivative design by highlighting critical hydrogen-bonding or hydrophobic motifs .
Q. How are tautomeric equilibria in thione derivatives analyzed experimentally?
Thione-thiol tautomerism is studied via ¹H NMR (monitoring SH proton signals) and UV-Vis spectroscopy (solvent-dependent absorbance shifts). X-ray crystallography provides definitive evidence of dominant tautomers in solid-state configurations .
Q. Which computational methods complement structure-activity relationship (SAR) studies?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Molecular dynamics simulations assess stability in biological matrices, while QSAR models correlate substituent properties (e.g., logP, polarizability) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
